4-Desoxy-4-fluor-D-Mannose

Übersicht

Beschreibung

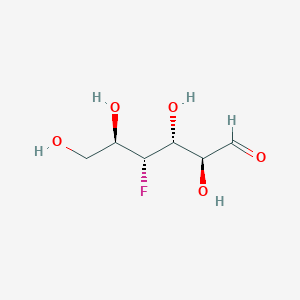

4-Deoxy-4-fluoro-D-mannose (FDMAN) is a synthetic sugar derivative that is gaining increasing attention in the scientific community. It is a fluorinated mannose derivative that has been shown to possess a variety of biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Hemmung der Glykosylierung von viralen G-Proteinen

4-Desoxy-4-fluor-D-Mannose (4F-Man) wurde gezeigt, die Glykosylierung des G-Proteins des Vesikulären Stomatitis-Virus zu hemmen . Diese Hemmung ist eine Folge von erschöpften intrazellulären Pools von Glc3Man9GlcNAc2-PP-Dol .

Interferenz mit viraler Duplikation

4F-Mans einzigartige molekulare Zusammensetzung ermöglicht es ihm, die Duplikation bestimmter Viren, wie z. B. des Influenzavirus, präzise zu lokalisieren und zu behindern .

Metabolisierung in Hefe

4F-Man wurde gezeigt, in Hefe metabolisiert zu werden . Dies könnte möglicherweise neue Wege für die Forschung im Hefe-Metabolismus und in der Biotechnik eröffnen.

Studien zur molekularen Erkennung

Fluorierte Kohlenhydrate wie 4F-Man wurden als chemische Sonden für Studien zur molekularen Erkennung verwendet . Diese Studien können wertvolle Einblicke in die Wechselwirkungen zwischen Molekülen liefern.

Entwicklung von antiviralen Arzneimitteln

Aufgrund seiner Fähigkeit, die virale Duplikation zu stören, spielt 4F-Man eine entscheidende Rolle bei der Entwicklung von antiviralen Arzneimitteln .

Studium der Protein-Glykosylierung

4F-Man wurde verwendet, um die Biosynthese und Funktion von Glykoprotein-Oligosaccharidkette zu untersuchen . Diese Forschung könnte möglicherweise zur Entwicklung neuer therapeutischer Strategien für Krankheiten führen, die mit der Protein-Glykosylierung zusammenhängen.

Wirkmechanismus

Target of Action

The primary target of 4-Deoxy-4-fluoro-D-mannose (4F-Man) is the glycoprotein (G) of vesicular stomatitis virus . This glycoprotein plays a crucial role in the life cycle of the virus, particularly in the process of glycosylation .

Mode of Action

4F-Man, a synthetic analog of D-mannose, interacts with its target by inhibiting the glycosylation of the G protein . When cells infected with vesicular stomatitis virus are exposed to 4F-Man, the G protein migrates more rapidly than G protein isolated from control cells . This indicates that 4F-Man blocks the glycosylation of the G protein .

Biochemical Pathways

The effect of 4F-Man on the synthesis of the G protein affects the biosynthesis and function of the asparagine-linked oligosaccharide chains of glycoproteins . This inhibition is a consequence of depleted intracellular pools of Glc3Man9GlcNAc2-PP-Dol . Additionally, incubation of Saccharomyces cerevisiae S288C with 4F-Man resulted in the formation of three metabolites: 4-deoxy-4-fluoro-D-mannose 1,6-bisphosphate, 4-deoxy-4-fluoro-D-mannose 6-phosphate, and GDP-4-deoxy-4-fluoro-D-mannose .

Pharmacokinetics

The pharmacokinetics of 4F-Man involve its interaction with the cells infected with vesicular stomatitis virus. The cells are incubated with 4F-Man for a certain period, after which the viral proteins are analyzed . .

Result of Action

The molecular effect of 4F-Man’s action is the inhibition of the glycosylation of the G protein, which alters the normal events of protein glycosylation . On a cellular level, this results in the rapid migration of the G protein from cells exposed to 4F-Man .

Action Environment

The action of 4F-Man is influenced by the environment within the cells infected with vesicular stomatitis virus. The concentration of 4F-Man, the duration of incubation, and the presence of other compounds like tunicamycin can affect the efficacy of 4F-Man . .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

4-Deoxy-4-fluoro-D-mannose plays a significant role in biochemical reactions, particularly in the process of glycosylation . It interacts with various enzymes and proteins, notably the G protein of the vesicular stomatitis virus . The nature of these interactions primarily involves the inhibition of glycosylation, a process critical for the proper folding and function of the G protein .

Cellular Effects

The effects of 4-Deoxy-4-fluoro-D-mannose on cells are primarily observed in its impact on the glycosylation process. In studies involving BHK21 cells infected with vesicular stomatitis virus, 4-Deoxy-4-fluoro-D-mannose was shown to inhibit the glycosylation of the G protein . This inhibition can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 4-Deoxy-4-fluoro-D-mannose involves its interference with the glycosylation process. It inhibits the synthesis of lipid-linked oligosaccharides, which are critical components in the glycosylation of proteins . This inhibition is a consequence of depleted intracellular pools of Glc3Man9GlcNAc2-PP-Dol .

Metabolic Pathways

4-Deoxy-4-fluoro-D-mannose is involved in the metabolic pathway of glycosylation . It interacts with enzymes involved in the synthesis of lipid-linked oligosaccharides

Eigenschaften

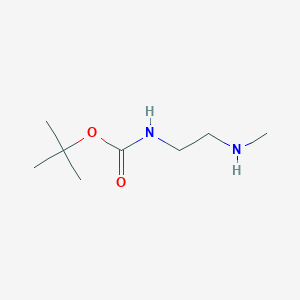

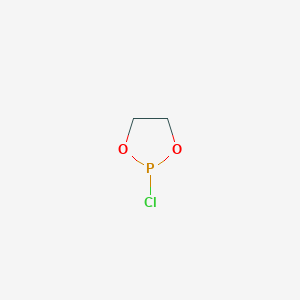

IUPAC Name |

(2S,3R,4R,5R)-4-fluoro-2,3,5,6-tetrahydroxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11FO5/c7-5(3(10)1-8)6(12)4(11)2-9/h2-6,8,10-12H,1H2/t3-,4-,5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCEGLMFBNPWYQO-KVTDHHQDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@@H](C=O)O)O)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11FO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70236617 | |

| Record name | 4-Deoxy-4-fluoromannose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70236617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

87764-47-4 | |

| Record name | 4-Deoxy-4-fluoromannose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087764474 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Deoxy-4-fluoromannose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70236617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 4-Deoxy-4-fluoro-D-mannose disrupt protein glycosylation?

A1: 4FMan exerts its effect by interfering with the dolichol pathway, a critical stage in N-linked glycosylation. Specifically, its guanosine diphosphate ester (GDP-4FMan) competitively inhibits the enzyme responsible for adding mannose units to the growing oligosaccharide chain on dolichol pyrophosphate. [] This blockage primarily occurs during the formation of Dol-PP-(GlcNAc)2Man2, leading to truncated lipid-linked oligosaccharides. [] While 4FMan is metabolized into GDP-4FMan and Dol-P-4FMan within cells, both exhibit limited substrate activity with relevant enzymes, further contributing to the disruption of normal glycosylation. []

Q2: How does the action of 4-Deoxy-4-fluoro-D-mannose differ from 3-Deoxy-3-fluoro-D-mannose in Saccharomyces cerevisiae?

A2: While both 4FMan and 3-deoxy-3-fluoro-D-mannose (3FMan) are mannose analogues, they demonstrate differing levels of uptake and metabolic conversion in Saccharomyces cerevisiae. 4FMan is readily transported into yeast cells and efficiently converted into its respective sugar nucleotides, including 4-deoxy-4-fluoro-D-mannose 1,6-bisphosphate, 4-deoxy-4-fluoro-D-mannose 6-phosphate, and GDP-4FMan. [] This ultimately leads to the incorporation of radioactive material from 4FMan into cell wall polysaccharides. [] Conversely, 3FMan exhibits poorer transport into yeast cells and less efficient conversion into sugar nucleotides, resulting in significantly less incorporation into the cell wall fraction. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

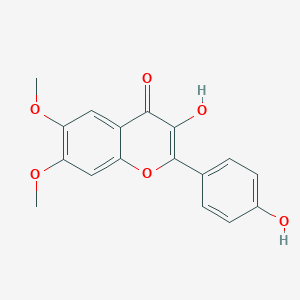

![9-Fluorobenzo[k]fluoranthene](/img/structure/B43521.png)